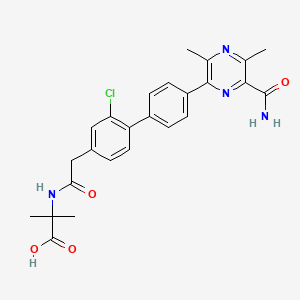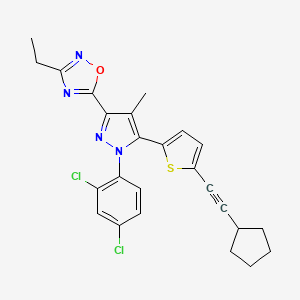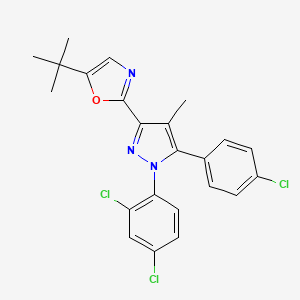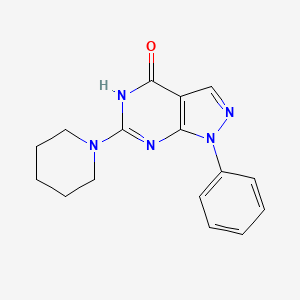
Pyrazole and thiophene derivative 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole and thiophene derivative 3 is a heterocyclic compound that combines the structural features of both pyrazole and thiophene rings. Pyrazole is a five-membered ring containing two adjacent nitrogen atoms, while thiophene is a five-membered ring containing a sulfur atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole and thiophene derivative 3 typically involves the reaction of cyanoacetylhydrazine with acetyl chloride to form an N-acyl derivative. This intermediate undergoes cyclization in the presence of sodium ethoxide to yield the pyrazole derivative. The pyrazole derivative is then further reacted with thiophene-containing compounds to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and green chemistry principles can make the industrial synthesis more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole and thiophene derivative 3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Aplicaciones Científicas De Investigación
Pyrazole and thiophene derivative 3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of pyrazole and thiophene derivative 3 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific biological activity being studied. Molecular modeling and docking studies can provide insights into the interactions between the compound and its targets .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-phenyl-3-methyl-5-pyrazolone.
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-acetylthiophene.
Thieno[2,3-b]pyridine Derivatives: Compounds containing fused thiophene and pyridine rings
Uniqueness
Pyrazole and thiophene derivative 3 is unique due to the combination of pyrazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C16H17N5O |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
1-phenyl-6-piperidin-1-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N5O/c22-15-13-11-17-21(12-7-3-1-4-8-12)14(13)18-16(19-15)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,22) |
Clave InChI |
ULYRISNPZZRBFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


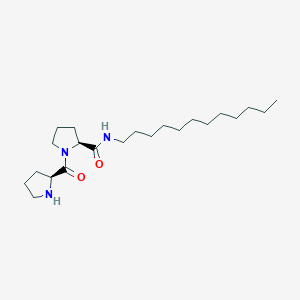
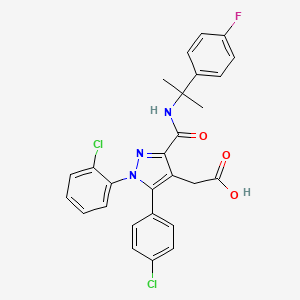
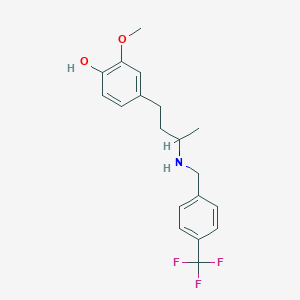
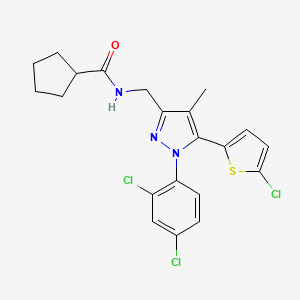
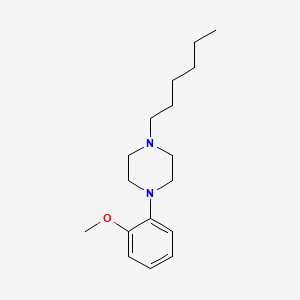
![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
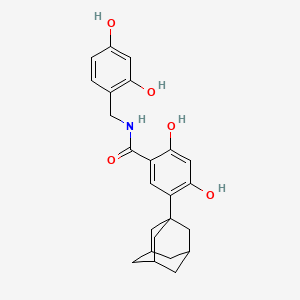
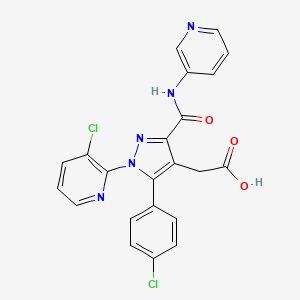
![1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835716.png)
![2-[4-[5-(difluoromethoxy)pyrimidin-2-yl]phenyl]-1-fluoro-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835722.png)
![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835725.png)
